REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][NH:10][C:9]2=O.S(Cl)([Cl:21])=O>CN(C=O)C>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][N:10]=[C:9]2[Cl:21]
|
Name
|
|
Quantity
|
400 g
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Type
|
reactant
|
Smiles
|
ClCCCOC=1C=C2C(NC=NC2=CC1OC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Thionyl chloride was distilled off completely under reduced pressure below 45° C
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Type
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ADDITION
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Details
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Methylene chloride (2.5 lt) and water (1.5 lt) were charged
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Type
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CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
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Details
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The aqueous layer was extracted twice with methylene chloride (500 ml)
|
Type
|
WASH
|
Details
|
the combined methylene chloride layer was washed with 1% sodium bicarbonate solution (1 lt)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate (20 gm)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 35-40° C
|
Type
|
STIRRING
|
Details
|
The residue was stirred with isopropyl alcohol (400 ml) at 40-45° C. for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
FILTRATION
|
Details
|
the solids filtered
|
Type
|
WASH
|
Details
|
washed with chilled isopropyl alcohol (200 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC=1C=C2C(=NC=NC2=CC1OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 406 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |